2,3,5-Trifluoro-4-nitrobenzoic acid
Overview
Description
2,3,5-Trifluoro-4-nitrobenzoic acid is an organic compound with the molecular formula C7H2F3NO4 It is a derivative of benzoic acid, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-4-nitrobenzoic acid typically involves the nitration of 2,3,5-trifluorobenzoic acid. The process generally includes the following steps:
Nitration Reaction: Fuming nitric acid is added dropwise to an ice-cooled solution of 2,3,5-trifluorobenzoic acid in the presence of concentrated sulfuric acid.
Isolation and Purification: The reaction mixture is then poured onto ice, and the resulting precipitate is filtered, washed with water, and dried to obtain the pure product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluoro-4-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Nitration: Fuming nitric acid and concentrated sulfuric acid.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Ammonium hydroxide solution.
Major Products:
Amino Derivatives: Formed through substitution and reduction reactions.
Other Fluorinated Compounds: Resulting from further functionalization of the trifluorobenzoic acid core.
Scientific Research Applications
2,3,5-Trifluoro-4-nitrobenzoic acid is utilized in various scientific research applications, including:
Biology and Medicine: The compound serves as a precursor for the synthesis of pharmaceutical agents, including benzimidazole derivatives, which have potential antibacterial and antiviral properties.
Industry: Used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-4-nitrobenzoic acid primarily involves its ability to undergo various chemical transformations. The presence of electron-withdrawing fluorine atoms and the nitro group significantly influences its reactivity, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
2,3,4-Trifluoro-5-nitrobenzoic Acid: Another trifluorinated nitrobenzoic acid with similar reactivity but different substitution pattern.
2,4,5-Trifluorobenzoic Acid: Lacks the nitro group but shares the trifluorinated benzoic acid core.
3,4,5-Trifluorobenzoic Acid: Another trifluorinated benzoic acid with different substitution pattern.
Uniqueness: 2,3,5-Trifluoro-4-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic compounds and pharmaceutical agents.
Properties
IUPAC Name |
2,3,5-trifluoro-4-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3NO4/c8-3-1-2(7(12)13)4(9)5(10)6(3)11(14)15/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBSWNZYHPWTQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)[N+](=O)[O-])F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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